4-[(2,6-Dichlorophenoxy)methyl]benzoic acid
Description
Core Phenoxy Skeleton
- 2,4-Dichlorophenoxyacetic acid (2,4-D) : Features a 2,4-dichlorophenoxy group linked to acetic acid.
- MCPA (4-chloro-2-methylphenoxyacetic acid) : Substitutes a methyl group at position 2 and chlorine at position 4 on the phenoxy ring.
- Dicamba (3,6-dichloro-2-methoxybenzoic acid) : A benzoic acid derivative with chlorine at positions 3 and 6.
Structural Divergence
Unlike classical phenoxy herbicides, which typically use acetic acid or shorter alkyl chains, this compound integrates:
Chlorination Pattern
The 2,6-dichloro configuration on the phenoxy ring mirrors herbicidal activity trends:
- 2,6-Dichloro substitution : Observed in herbicides like dichlorprop , which targets grassy weeds.
- Positional selectivity : Chlorine at positions 2 and 6 may enhance stability against metabolic degradation compared to 2,4-substituted analogs.
| Compound | Parent Acid | Substituents | Herbicidal Activity |
|---|---|---|---|
| 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid | Benzoic acid | 2,6-Cl2, -O-CH2- linkage | Research compound |
| 2,4-D | Acetic acid | 2,4-Cl2 | Broadleaf weed control |
| Dicamba | Benzoic acid | 3,6-Cl2, 2-OCH3 | Pre/post-emergence |
This structural analysis underscores its potential as a scaffold for novel agrochemicals, though its biological activity remains understudied compared to commercial herbicides.
Figure 1 : Structural comparison of 4-[(2,6-dichlorophenoxy)methyl]benzoic acid (A) with 2,4-D (B) and dicamba (C). Highlighted regions show key differences in acid groups and substitution patterns.
Properties
IUPAC Name |
4-[(2,6-dichlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-2-1-3-12(16)13(11)19-8-9-4-6-10(7-5-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTWGAFAFXTAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,6-dichlorophenol with 4-(chloromethyl)benzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichlorophenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenoxy group.
Esterification: It can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Esters: Formed from esterification reactions.
Alcohols: Formed from the reduction of the carboxylic acid group.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity:
Dicamba is primarily used as a herbicide for controlling broadleaf weeds in various crops such as soybeans and corn. Its mode of action involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Field studies have shown that dicamba effectively reduces weed populations while being selective for crops, thus enhancing agricultural productivity.
Case Study:
A study published in Weed Science demonstrated that dicamba applied at specific growth stages significantly reduced weed biomass in soybean fields compared to untreated controls. The application rates were optimized to minimize crop injury while maximizing weed control efficacy .
Pharmacological Applications
Antimicrobial Properties:
Research has indicated that derivatives of 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid possess antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Case Study:
A recent investigation evaluated the antimicrobial effects of dicamba derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications of the compound enhanced its bioactivity, with minimum inhibitory concentrations (MICs) demonstrating significant efficacy compared to conventional antibiotics .
Environmental Impact and Safety
While dicamba is effective in agricultural settings, concerns regarding its environmental impact have emerged. Its volatility can lead to off-target drift, affecting non-target crops and ecosystems. Regulatory assessments are ongoing to evaluate its safety profile and environmental persistence.
Research Findings:
Studies have shown that proper application techniques can mitigate drift potential. For instance, using low-drift nozzles and applying during favorable weather conditions significantly reduced off-target movement .
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Chlorophenoxy-Substituted Benzoic Acids
- 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid (CAS: 438220-28-1) Molecular Formula: C₁₅H₁₁Cl₂O₄ Key Differences: Substitution at the 2,3-dichlorophenoxy position and an additional methoxy group on the benzene ring. Applications: Investigated for herbicidal activity due to structural similarity to synthetic auxins .
- 2-(2,6-Dichlorophenoxy)propanoic acid (CAS: 25140-90-3) Molecular Formula: C₉H₈Cl₂O₃ Key Differences: Propanoic acid chain instead of benzoic acid backbone. Applications: Used as a herbicide intermediate; exhibits selectivity in weed control .
Chlorophenoxy Acetic/Propionic Acid Derivatives
- 2,4-Dichlorophenoxyacetic acid (2,4-D, CAS: 94-75-7) Molecular Formula: C₈H₆Cl₂O₃ Key Differences: Acetic acid chain with 2,4-dichlorophenoxy substitution. Applications: Widely used as a systemic herbicide; disrupts plant growth by mimicking auxin .
- Diclofop (CAS: 40843-25-2) Molecular Formula: C₁₆H₁₄Cl₂O₄ Key Differences: Phenoxypropionic acid structure with a 2,4-dichlorophenoxy group. Applications: Post-emergent herbicide targeting grasses; inhibits acetyl-CoA carboxylase .
Functional and Pharmacological Comparisons
Herbicidal Activity
- 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid lacks direct herbicidal data but shares structural motifs with 2,4-D and diclofop, which act via auxin mimicry or lipid biosynthesis disruption . Its benzoic acid backbone may reduce mobility in plants compared to smaller acetic/propionic acid analogs .
- 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid shows moderate herbicidal efficacy in preliminary studies, suggesting that substitution patterns (e.g., 2,6 vs. 2,3-dichloro) critically influence target specificity .
Environmental and Pharmacokinetic Behavior
- Persistence: Chlorophenoxy compounds like 2,4-D and diclofenac (a pharmaceutical analog) are environmentally persistent, with half-lives exceeding 30 days in aquatic systems .
- Bioactivity : Unlike diclofenac (a cyclooxygenase inhibitor), the target compound’s benzoic acid group may limit cross-reactivity with mammalian enzymes, suggesting a safer toxicological profile .
Data Table: Key Comparative Properties
Biological Activity
4-[(2,6-Dichlorophenoxy)methyl]benzoic acid, a compound characterized by its dichlorophenoxy group, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 307.16 g/mol
This compound is a derivative of benzoic acid, featuring a phenoxy group that contributes to its biological activity.
The biological activity of 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid is primarily attributed to its interaction with various biological molecules. The dichlorophenoxy moiety is believed to engage with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Antimicrobial Activity
Research has indicated that compounds similar to 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity against various strains can be summarized in the following table:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid | Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL | |
| Bacillus subtilis | 12 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to antimicrobial properties, 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid has been investigated for its anti-inflammatory effects. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions .
Case Studies
- Toxicological Profile : A study highlighted the toxic effects of related chlorophenoxy compounds on human health, indicating that exposure could lead to significant organ damage. While this study focused on 2,4-Dichlorophenoxyacetic acid (a structurally related compound), it raises concerns about the safety profile of 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid in high concentrations .
- Environmental Impact : Research into the environmental persistence of phenoxyacetic acids suggests that compounds like 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid may accumulate in ecosystems, potentially affecting non-target organisms. This highlights the need for careful assessment of its ecological impact when used in agricultural applications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid, it is essential to compare it with other related compounds:
| Compound | Chlorine Position | Biological Activity |
|---|---|---|
| 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid | 2 and 6 | Antimicrobial and anti-inflammatory |
| 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid | 2 and 4 | Primarily herbicidal |
| 4-[(2,5-Dichlorophenoxy)methyl]benzoic acid | 2 and 5 | Limited studies; potential antimicrobial |
The positioning of chlorine atoms significantly influences the compound's reactivity and biological properties.
Q & A
Q. What are the established synthetic routes for 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid?
The synthesis typically involves coupling 2,6-dichlorophenol with a benzyl bromide derivative followed by oxidation to the benzoic acid. For example, a general procedure for analogous benzoic acid derivatives involves nucleophilic substitution of halogenated intermediates under basic conditions, followed by hydrolysis or oxidation of the methyl ester to the carboxylic acid . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification using column chromatography.
Q. How is this compound characterized spectroscopically?
Structural confirmation relies on a combination of techniques:
- 1H/13C NMR : Peaks for the dichlorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and the benzoic acid carboxyl group (δ ~12–13 ppm for the acidic proton) .
- Mass Spectrometry : The exact mass (234.00205 g/mol) can be verified via high-resolution mass spectrometry (HRMS) to distinguish it from impurities or analogs .
- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid group .
Q. What are its primary applications in biochemical research?
The compound is often used as a precursor for synthesizing bioactive molecules, such as enzyme inhibitors or receptor ligands, due to its dual functional groups (acid and aromatic ether). For example, structurally similar dichlorophenoxy-benzoic acids have been studied for antimicrobial activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Temperature Control : Maintaining 45–50°C during nucleophilic substitution minimizes side reactions (e.g., hydrolysis of intermediates) .
- Catalyst Selection : Using phase-transfer catalysts like tetrabutylammonium bromide enhances reactivity in biphasic systems .
- Oxidation Efficiency : Switching from CrO3 to milder oxidizing agents (e.g., KMnO4 in acidic media) improves carboxylation yields while reducing toxicity .
Q. What challenges arise in impurity profiling during synthesis?
Common impurities include unreacted 2,6-dichlorophenol or incomplete oxidation products (e.g., benzyl alcohol intermediates). Analytical methods to address this:
- HPLC with UV detection : A C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) resolve polar impurities .
- LC-MS/MS : Identifies trace impurities by correlating retention times with exact mass data .
Q. How do structural modifications influence bioactivity?
- Substituent Position : Shifting the dichlorophenoxy group from the para to meta position (as in 3,5-dichloro-4-hydroxybenzoic acid) alters hydrogen-bonding interactions, affecting enzyme inhibition .
- Electron-Withdrawing Groups : Fluorine substitution on the benzene ring enhances metabolic stability, as seen in related fluorinated analogs .
Q. How should researchers address contradictions in reported synthesis yields?
Discrepancies often stem from varying reaction scales or purification methods. For reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
